O,N-Aminomethanylylidene-beta-D-arabinofuranose

DNA synthesis inhibition nucleoside antimetabolite selectivity profiling

This compound is the critical condensation partner for synthesizing anhydro-nucleosides—precursors to antivirals and antineoplastics such as cytarabine. Its unique fused oxazoline ring and β-D-arabinofuranose stereochemistry enable a one-step condensation reaction (>60% yield) that is unattainable with unprotected nucleosides or ribofuranose analogs. Selective inhibition of DNA synthesis without affecting RNA synthesis makes it invaluable for oncology research and cell-cycle studies requiring discrimination between replication and transcription. Supplied as a ≥98% pure reference standard with full analytical documentation (HPLC, NMR, GC). Ideal for medicinal chemistry, process development, and prebiotic chemistry investigations. Bulk quantities available upon request.

Molecular Formula C₆H₁₀N₂O₄
Molecular Weight 174.15 g/mol
CAS No. 27963-98-0
Cat. No. B017869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,N-Aminomethanylylidene-beta-D-arabinofuranose
CAS27963-98-0
Synonyms(3aR,5R,6R,6aS)-2-Amino-3a,5,6,6a-tetrahydro-6-hydroxy-furo[2,3-d]oxazole-5-methanol;  NSC 139108
Molecular FormulaC₆H₁₀N₂O₄
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC(C1C(C2C(O1)N=C(O2)N)O)O
InChIInChI=1S/C6H10N2O4/c7-6-8-5-4(12-6)3(10)2(1-9)11-5/h2-5,9-10H,1H2,(H2,7,8)/t2-,3-,4+,5-/m1/s1
InChIKeyIVFVSTOFYHUJRU-SQOUGZDYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O,N-Aminomethanylylidene-beta-D-arabinofuranose (CAS 27963-98-0) for Specialized Nucleoside Research and DNA Synthesis Inhibition Studies


O,N-Aminomethanylylidene-beta-D-arabinofuranose (CAS 27963-98-0), also known as 2-Amino-β-D-arabinofurano[1',2':4,5]oxazoline or Ancitabine (NSC 139108), is a heterocyclic compound with the molecular formula C₆H₁₀N₂O₄ and a molecular weight of 174.15 g/mol [1]. It belongs to the class of 2-aminooxazoline derivatives of pentoses and serves as a critical intermediate in the synthesis of nucleoside analogs, including the antineoplastic agent cytarabine (ara-C) [2]. The compound features a fused furo[2,3-d]oxazole bicyclic system with a β-D-arabinofuranose sugar backbone, conferring specific stereochemical and reactivity properties that distinguish it from related ribofuranose or pyranose analogs [3]. It is commercially available as a white solid with typical purities of 95–98%, suitable for pharmaceutical research and organic synthesis applications .

Why O,N-Aminomethanylylidene-beta-D-arabinofuranose Cannot Be Replaced by Common Nucleoside Analogs in Specialized Synthesis


Generic substitution of O,N-Aminomethanylylidene-beta-D-arabinofuranose with other nucleoside analogs or carbohydrate derivatives is scientifically untenable due to its unique fused oxazoline ring structure and β-D-arabinofuranose stereochemistry [1]. Unlike typical nucleosides such as cytarabine or gemcitabine, which are final therapeutic agents, this compound functions as a reactive intermediate whose 2-aminooxazoline moiety enables specific condensation reactions to form anhydro-nucleosides—a transformation not achievable with unprotected nucleosides or ribofuranose analogs [2]. The β-D-arabinofuranose configuration, as opposed to the more common β-D-ribofuranose found in RNA building blocks, imparts distinct conformational preferences and hydrogen-bonding patterns that critically influence downstream synthetic yields and stereochemical outcomes [3]. Furthermore, the compound exhibits selective inhibition of DNA synthesis without affecting RNA synthesis, a property not universally shared among nucleoside analogs, which often exhibit broader or different selectivity profiles . These structural and functional distinctions necessitate precise compound identity for reproducible research outcomes and scalable synthetic processes.

Quantitative Differentiation Evidence for O,N-Aminomethanylylidene-beta-D-arabinofuranose Versus Structural Analogs


Selective DNA Synthesis Inhibition Without RNA Synthesis Interference Versus Broad-Spectrum Nucleoside Analogs

O,N-Aminomethanylylidene-beta-D-arabinofuranose (Ancitabine) demonstrates selective inhibition of DNA synthesis while leaving RNA synthesis unaffected . This contrasts with nucleoside analogs such as cytarabine (ara-C), which inhibits both DNA and RNA synthesis to varying degrees depending on concentration and cell type, and gemcitabine, which inhibits DNA synthesis but also incorporates into RNA causing additional cytotoxic effects [1]. The selective DNA synthesis inhibition profile of this compound is attributed to its specific interaction with DNA polymerase or related enzymes in the DNA replication machinery, whereas RNA polymerases remain uninhibited . This selectivity is quantified in functional assays measuring [³H]-thymidine incorporation (DNA synthesis) versus [³H]-uridine incorporation (RNA synthesis), though specific IC₅₀ values are not publicly disclosed in available primary literature.

DNA synthesis inhibition nucleoside antimetabolite selectivity profiling

Key Intermediate for Anhydro-Nucleoside Synthesis with Higher Yield Versus Direct Glycosylation

In the synthesis of O²,2'-anhydro-1-(β-D-arabinofuranosyl)thymine—a critical precursor to 2'-deoxythymidine and other antiviral/antineoplastic agents—O,N-Aminomethanylylidene-beta-D-arabinofuranose serves as the essential condensation partner [1]. The patented process condenses this 2-aminooxazoline derivative with a β-alkoxymethacrylic acid halide to form the anhydro-nucleoside in a single step, whereas alternative routes using unprotected arabinofuranosyl derivatives typically require multiple protection/deprotection steps and result in lower overall yields (reported <40% vs. >60% for the oxazoline route) [2]. The oxazoline ring acts as a masked amino and hydroxyl group, enabling regioselective nucleophilic attack without side reactions at the 2'- or 3'-positions [3].

nucleoside synthesis anhydro-nucleoside glycosylation intermediate

Prebiotic Nucleoside Precursor: Continuous Flow Synthesis Feasibility

O,N-Aminomethanylylidene-beta-D-arabinofuranose and its ribo-counterpart can be synthesized under mild continuous flow prebiotic conditions from glycolaldehyde and cyanamide via 2-amino-oxazole intermediates [1]. This continuous processing approach demonstrates the compound's compatibility with flow chemistry platforms, a property not shared by many nucleoside analogs that require batch-wise protection/deprotection sequences . The arabino-configured furanosyl amino-oxazoline exhibits distinct solubility and stability profiles in aqueous flow systems compared to the ribo-isomer, with the arabino-form showing greater resistance to hydrolysis under mildly acidic conditions .

prebiotic chemistry continuous flow synthesis nucleoside precursors

NSC 139108: Documented Antineoplastic Activity in NCI Screening

O,N-Aminomethanylylidene-beta-D-arabinofuranose is registered as NSC 139108 in the National Cancer Institute's Developmental Therapeutics Program repository, indicating it has undergone formal in vitro and in vivo antitumor screening [1]. While detailed dose-response data are not publicly accessible, the compound's inclusion in the NCI database distinguishes it from many structurally similar oxazoline derivatives that lack such formal evaluation [2]. The NCI screening results provide a baseline activity profile against a panel of 60 human tumor cell lines, enabling researchers to compare its growth inhibition patterns with those of established antimetabolites like cytarabine and gemcitabine [3].

anticancer screening NCI-60 antimetabolite

Commercially Available Analytical Reference Standard with Certified Purity

O,N-Aminomethanylylidene-beta-D-arabinofuranose is supplied as an analytical reference standard by multiple reputable vendors, including Toronto Research Chemicals (TRC) and LGC Standards, with certified purity documentation including HPLC, NMR, and GC analysis . Typical commercial purity specifications range from 95% to 98%, with batch-specific certificates of analysis available upon request . This level of quality assurance is not uniformly available for in-house synthesized batches or for less common oxazoline derivatives, ensuring reproducibility in quantitative analytical methods development and pharmacokinetic studies.

analytical reference quality control certified standard

Optimal Scientific and Industrial Use Cases for O,N-Aminomethanylylidene-beta-D-arabinofuranose


Synthesis of Anhydro-Nucleoside Intermediates for Antiviral and Antineoplastic Drug Development

This compound is optimally employed as the key condensation partner in the synthesis of O²,2'-anhydro-1-(β-D-arabinofuranosyl)thymine and related anhydro-nucleosides, which serve as precursors to 2'-deoxythymidine and other modified nucleosides with antiviral and antineoplastic activity . The one-step condensation with β-alkoxymethacrylic acid halides yields anhydro-nucleosides in >60% yield, providing a more efficient route than multi-step protection/deprotection sequences . Researchers in medicinal chemistry and process development should prioritize this compound when designing scalable synthetic routes to nucleoside analog libraries.

Selective DNA Synthesis Inhibition Studies in Cancer and Cell Biology Research

Given its selective inhibition of DNA synthesis without affecting RNA synthesis, O,N-Aminomethanylylidene-beta-D-arabinofuranose is ideally suited for studies requiring discrimination between DNA replication and transcription processes . This selectivity profile is particularly valuable in oncology research where minimizing RNA-related off-target effects is desired, and in cell cycle studies where precise temporal dissection of S-phase events is required. Researchers should consider this compound as a tool for mechanistic studies of DNA polymerases and replication fork dynamics .

Prebiotic Chemistry and Origins-of-Life Research Under Continuous Flow Conditions

The demonstrated compatibility of O,N-Aminomethanylylidene-beta-D-arabinofuranose with continuous flow synthesis platforms under mild prebiotic conditions makes it an excellent model compound for investigating the chemical origins of nucleosides . The arabino-configured oxazoline exhibits enhanced hydrolytic stability relative to the ribo-isomer, facilitating long-duration flow experiments and enabling the study of nucleoside formation pathways under simulated early-Earth conditions . Researchers in astrobiology and prebiotic chemistry should select this compound for its robustness and synthetic accessibility.

Analytical Method Development and Pharmaceutical Quality Control

As a certified analytical reference standard with documented purity of 95–98% and available HPLC, NMR, and GC characterization, this compound is ideally suited for developing and validating quantitative analytical methods for nucleoside analogs and oxazoline-containing pharmaceuticals . The availability of batch-specific certificates of analysis ensures traceability and reproducibility, making it suitable for pharmaceutical quality control laboratories and contract research organizations performing method validation under ICH guidelines .

Technical Documentation Hub

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